3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Description
This compound (CAS: Not explicitly provided; referenced in ) is a bicyclo[3.3.1]nonane derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group at the 3-position and a carboxylic acid at the 7-position. Its molecular formula is C₂₂H₂₃NO₄ (MW: 369.43 g/mol), and it is primarily used as a building block in peptide synthesis due to the Fmoc group’s role in temporary amine protection. The bicyclo[3.3.1]nonane scaffold confers conformational rigidity, which can influence binding affinity in drug design.
Properties
CAS No. |
2137851-47-7 |
|---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)17-10-15-9-16(11-17)13-25(12-15)24(28)29-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22H,9-14H2,(H,26,27) |
InChI Key |
BXRVKYRNEQLRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a unique bicyclic framework that may influence its interaction with biological targets, making it a subject of interest in drug discovery.
- IUPAC Name : this compound
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.38 g/mol
- CAS Number : 1935126-50-3
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anti-cancer effects.
Anti-Cancer Activity
Research indicates that derivatives of bicyclic compounds can exhibit significant anti-cancer properties. A study highlighted the synthesis of similar compounds and their evaluation against cancer cell lines, showing promising cytotoxic effects which suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
The proposed mechanism involves interaction with specific cellular pathways:
- Apoptosis Pathway : Induces programmed cell death in cancer cells.
- Cell Cycle Regulation : Alters the progression of the cell cycle, leading to growth inhibition.
Case Studies
Several case studies have evaluated the effectiveness of this compound in various biological contexts:
- Study on Cytotoxicity : A comparative analysis was conducted using different derivatives of azabicyclo compounds against human cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated IC50 values indicating effective cytotoxicity at micromolar concentrations, suggesting potential for further development .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of related compounds, revealing that they could significantly reduce pro-inflammatory cytokine production in vitro, indicating a possible therapeutic role in inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Key Findings and Research Insights
- Fmoc vs. Boc Protection : Fmoc offers base-labile protection, while Boc is acid-labile, enabling orthogonal strategies.
- Conformational Rigidity: Bicyclo[3.3.1]nonane scaffolds stabilize specific conformations, critical for target engagement in drug design.
- Functional Group Impact : Esterification or fluorination modulates pharmacokinetics, as seen in enhanced lipophilicity or metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
